3,6-Diméthoxypyridazine

Vue d'ensemble

Description

3,6-Dimethoxypyridazine is a chemical compound with the molecular formula C6H8N2O2 . It is used in various laboratory applications .

Synthesis Analysis

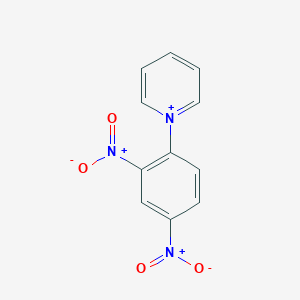

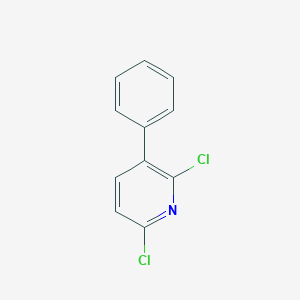

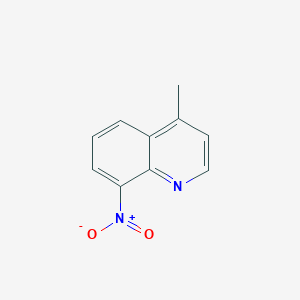

The synthesis of 3,6-Dimethoxypyridazine involves several steps. One method involves the nitration of 3,5-dimethoxypridazine, which results in 3,5-dimethoxy-4-nitropyridazine . Another method involves the use of 4-methoxybenzylamine as a nitrogen source to substitute the chloro groups of 3,6-dichloropyridazine to form N,N′-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine .Molecular Structure Analysis

The molecular structure of 3,6-Dimethoxypyridazine is represented by the InChI code1S/C6H8N2O2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3 . The molecular weight of this compound is 140.14 g/mol . Physical And Chemical Properties Analysis

3,6-Dimethoxypyridazine is a solid at room temperature . It has a molecular weight of 140.14 g/mol . The compound has a topological polar surface area of 44.2 Ų .Applications De Recherche Scientifique

Synthèse organique et chimie médicinale

La 3,6-Diméthoxypyridazine est un composé polyvalent en synthèse organique, en particulier dans la construction de molécules complexes pour la chimie médicinale. Elle sert de bloc de construction pour la synthèse de divers produits pharmaceutiques en raison de sa réactivité et de la présence de groupes fonctionnels qui facilitent les transformations chimiques ultérieures . Ses dérivés sont souvent utilisés dans le développement de médicaments ciblant un large éventail de maladies.

Dérivés de l’acide boronique

Ce composé est utilisé pour créer des dérivés de l’acide boronique, qui sont cruciaux dans les réactions de couplage croisé de Suzuki-Miyaura, une méthode largement utilisée pour former des liaisons carbone-carbone en chimie organique . Ces dérivés sont stables et peuvent être stockés pendant de longues périodes, ce qui les rend précieux pour les séquences de couplage croisé itératives dans la synthèse de matériaux.

Pharmacologie

En pharmacologie, la this compound est utilisée pour ses activités biologiques potentielles. C’est un intermédiaire clé dans la synthèse de diverses molécules pharmacologiquement actives. Sa structure est incorporée dans des composés qui peuvent présenter des propriétés thérapeutiques, telles que l’inhibition enzymatique ou la modulation des récepteurs .

Agriculture

Les dérivés de la this compound trouvent des applications en agriculture, en particulier dans la synthèse de produits agrochimiques. Ces composés peuvent être adaptés pour produire des herbicides, des pesticides et des fongicides, contribuant ainsi à la protection des cultures et à l’amélioration des rendements .

Science des matériaux

En science des matériaux, la this compound est utilisée dans le développement de nouveaux matériaux aux propriétés spécifiques. Ses dérivés peuvent faire partie de polymères, de revêtements et d’autres matériaux qui nécessitent une stabilité et une résistance aux facteurs environnementaux .

Applications environnementales

La this compound et ses dérivés sont explorés pour des applications environnementales, telles que le développement de capteurs et de détecteurs de polluants. Ses propriétés chimiques permettent la création de systèmes de détection sensibles et sélectifs qui peuvent surveiller et analyser les contaminants environnementaux .

Safety and Hazards

Propriétés

IUPAC Name |

3,6-dimethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQOBAGKDBSVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196692 | |

| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4603-59-2 | |

| Record name | 3,6-Dimethoxypyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004603592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxypyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHOXYPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD8K2NYA0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

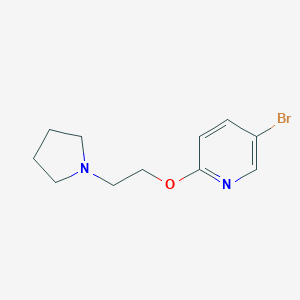

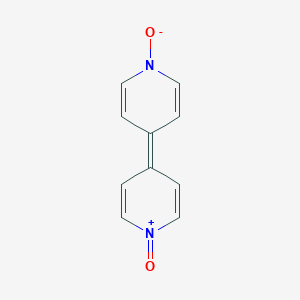

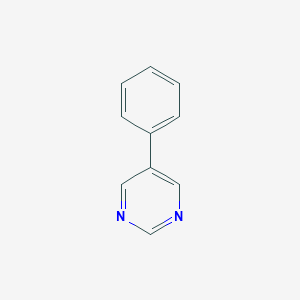

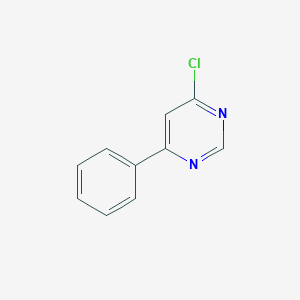

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the mischaracterization of the 5-amino isomers and the subsequent correction?

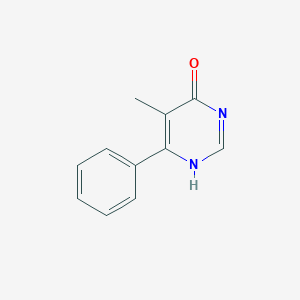

A: The initial report claiming the formation of 5-amino isomers from the reaction of 3,6-Dimethoxypyridazine with hydrazine was found to be incorrect. [] Later studies demonstrated that the actual products were the 4-amino isomers. Furthermore, the synthesis of the purported 5-amino-6-hydrazino-3(2H)-pyridazinone used to support the initial claim was also flawed. An alternative route was developed to synthesize the authentic 5-amino isomer, definitively confirming the error in the original characterization. []

Q2: Aside from hydrazine, what other nucleophiles react with 3,6-Dimethoxypyridazine and under what conditions?

A: Grignard reagents have been shown to react with 3,6-Dimethoxypyridazine, resulting in the alkylation at the 4-position of the pyridazine ring. This reaction provides a route to synthesize various 4-alkylated 3,6-Dimethoxypyridazine derivatives. []

Q3: How does the reaction of 3,6-Dimethoxypyridazine with potassium amide/liquid ammonia/potassium permanganate differ from its reaction with hydrazine?

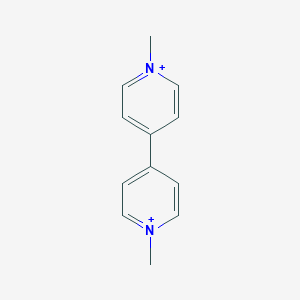

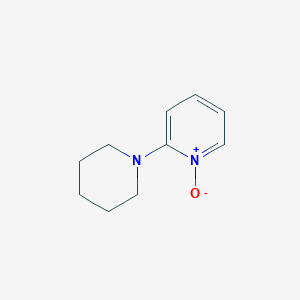

A: Unlike the reaction with hydrazine, which primarily leads to amination at the 4-position, treatment of 3,6-Dimethoxypyridazine with potassium amide/liquid ammonia/potassium permanganate results in the formation of 4-amino-3,6-dimethoxypyridazine. This suggests a different reaction mechanism is at play, likely involving anionic σ-adducts as intermediates. [] Interestingly, this reaction also yields a significant amount of 3,3′-dimethoxy 4,4′-bipyridazine as a byproduct, highlighting the potential for dimerization under these conditions. []

Q4: What are the potential applications of 4-azido-3,6-Dimethoxypyridazine derivatives?

A: 4-Azido-3,6-Dimethoxypyridazine derivatives have been explored as potential anti-cancer agents. These compounds were synthesized from 4-chloro-3,6-Dimethoxypyridazine through a series of reactions, including conversion to the corresponding hydrazino compound and subsequent azidation. [] Further investigation into their biological activities and structure-activity relationships is necessary to evaluate their potential as therapeutic agents.

Q5: What insights do photochemical studies provide about the reactivity of 3,6-Dimethoxypyridazine?

A: Photochemical investigations of 3,6-Dimethoxypyridazine, alongside related compounds like 1,2-dimethyl3,6(1H,2H)-pyridazinedione and 6-methoxy-2-methyl-3(2H)pyridazinone, were conducted to compare their reactivity to the well-studied maleic hydrazide. [] While specific findings were not detailed in the provided abstract, this research highlights the importance of exploring diverse reaction conditions and comparing reactivity patterns to understand the chemical behavior of 3,6-Dimethoxypyridazine and its derivatives.

Q6: Has 3,6-Dimethoxypyridazine been investigated for any biological activity?

A: While not directly studied, a sulfanilamide derivative, 4-sulfanilamido-3,6-dimethoxypyridazine (CS-61), has been synthesized and its biological properties investigated. [] This derivative exhibited promising results, encouraging further research into the potential of 3,6-Dimethoxypyridazine-based compounds for pharmaceutical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.